

Structure-Activity Relationship of Cyclohexanecarboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Phenylcyclohexanecarboxylic acid

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The quest for novel therapeutic agents often involves the systematic exploration of chemical scaffolds to understand how structural modifications influence biological activity. This guide delves into the structure-activity relationships (SAR) of a series of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, providing a framework for understanding how chemical substitutions impact their anti-inflammatory and antimicrobial properties. While the direct SAR of **4-phenylcyclohexanecarboxylic acid** derivatives remains an area with limited comprehensive public data, the analysis of this closely related series offers valuable insights into the pharmacophoric requirements for activity.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for a series of synthesized cyclohex-1-ene-1-carboxylic acid derivatives, highlighting their anti-inflammatory and antimicrobial efficacy.

Anti-inflammatory and Antiproliferative Activity

A series of six novel acyl derivatives (2a-2f) were synthesized and evaluated for their ability to inhibit the proliferation of phytohemagglutinin (PHA)-stimulated T lymphocytes and modulate the production of key inflammatory cytokines.^[1]

Table 1: Antiproliferative and Cytokine Inhibition Data[1]

Compound	R ¹ Substituent	R ² Substituent	T-cell Proliferation Inhibition (at 100 μg/mL)	TNF-α Secretion Inhibition (at 100 μg/mL)	IL-6 Secretion Inhibition (at 100 μg/mL)	IL-10 Secretion Inhibition (at 100 μg/mL)
2a	2-pyridyl	Phenyl	~90%	Significant	Significant	Significant
2b	2-pyridyl	2-pyridyl	Not specified	~92-99%	~92-99%	~92-99%
2c	2-pyridyl	4-methylphenyl	Dose-dependent	Not specified	Not specified	Not specified
2d	4-nitrophenyl	Phenyl	~95%	Not specified	Not specified	Not specified
2e	4-methylphenyl	Phenyl	Dose-dependent	Not specified	Not specified	Not specified
2f	4-methylphenyl	2-pyridyl	~90%	~66-81%	Not specified	Not specified
Ibuprofen	-	-	~50%	Not specified	Not specified	Not specified

Note: "Not specified" indicates that the data was not explicitly provided in the source material for that specific endpoint.

The data reveals that compounds 2a, 2d, and 2f were more effective than ibuprofen at inhibiting T-cell proliferation at a concentration of 100 μg/mL.[1] Notably, compound 2b, featuring two 2-pyridyl substituents, demonstrated potent and broad inhibition of TNF-α, IL-6, and IL-10 secretion.[1] The 2-pyridyl substituent at the R¹ position appears to be a key determinant for antiproliferative activity.[1]

Antimicrobial Activity

The synthesized compounds were also screened for their in vitro antimicrobial activity against a panel of bacteria and one fungal strain. The minimum inhibitory concentration (MIC) values are presented in the table below.

Table 2: Minimum Inhibitory Concentration (MIC) Values (µg/mL)[1]

Compound	S. aureus	M. smegmatis	E. coli	Y. enterocolitica	K. pneumoniae	C. albicans
2a	256	64	>512	>512	>512	>512
2b	>512	>512	256	64	256	>512
2c	64	64	>512	>512	>512	>512
2d	≥512	≥512	≥512	≥512	≥512	≥512
2e	≥512	≥512	≥512	≥512	≥512	≥512
2f	>512	>512	>512	128	>512	256

The results indicate that compounds with a 2-pyridyl substituent at the R¹ position (2a, 2b, 2c) generally exhibited the most promising antibacterial activity.[1] Specifically, compound 2c was the most effective against *S. aureus* and *M. smegmatis*, while compound 2b showed selective activity against the Gram-negative bacterium *Y. enterocolitica*.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.

Synthesis of Cyclohex-1-ene-1-carboxylic Acid Derivatives (2a-2f)[1]

The synthesis of the target compounds was achieved through the reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. The reaction was carried out in anhydrous diethyl ether. The resulting acyl derivatives were characterized using ¹H NMR, ¹³C NMR, and elemental analysis.[1]

In Vitro Antiproliferative Activity Assay[1]

Human peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with phytohemagglutinin (PHA) to induce T-lymphocyte proliferation. The synthesized compounds were added to the cell cultures at various concentrations. The antiproliferative effect was determined by measuring the inhibition of cell growth compared to a control.

Cytokine Production Assay[1]

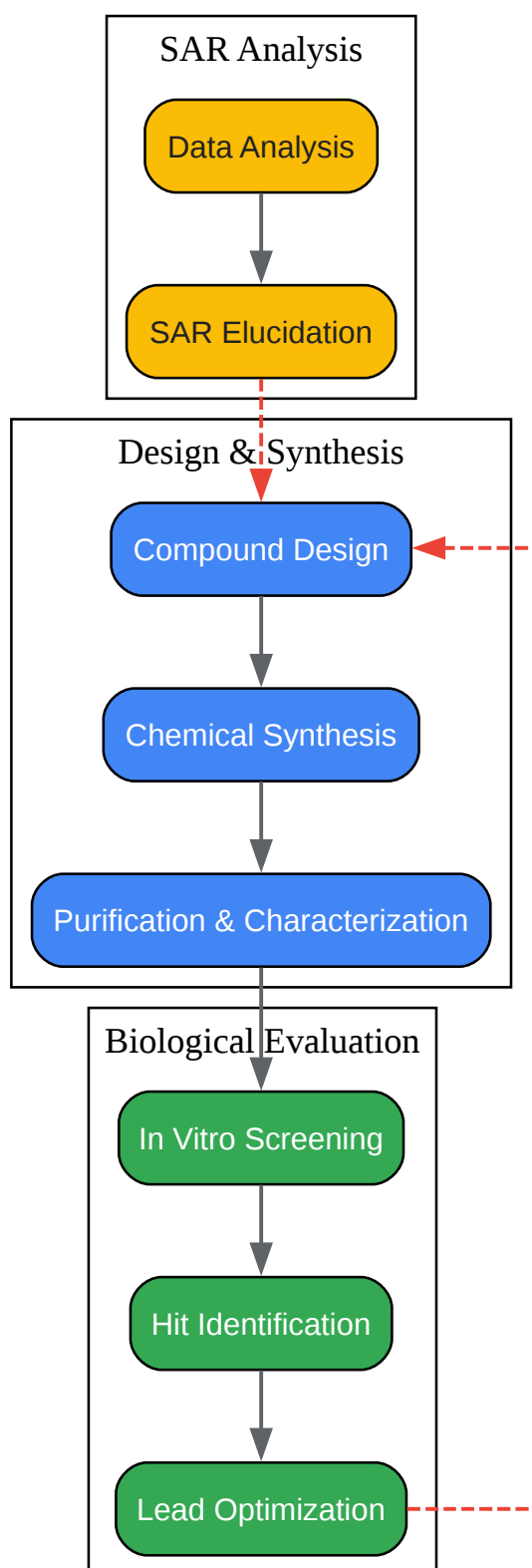
PHA-stimulated PBMCs were treated with the test compounds. After an incubation period, the cell culture supernatants were collected. The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10) were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Antimicrobial Activity Assay[1]

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using a broth microdilution method. The compounds were serially diluted in a 96-well microtiter plate containing the microbial inoculum. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth after a specified incubation period.

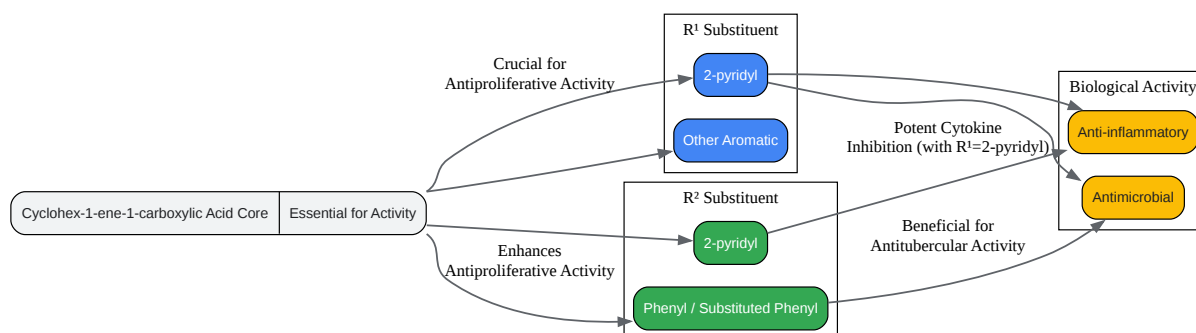
Visualizing Structure-Activity Relationships

Diagrams are powerful tools for visualizing complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the general workflow of a structure-activity relationship study and summarize the key SAR findings for the evaluated cyclohex-1-ene-1-carboxylic acid derivatives.



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Caption: General workflow of a structure-activity relationship (SAR) study.



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Caption: Key structure-activity relationships of the amidrazone derivatives.

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References

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